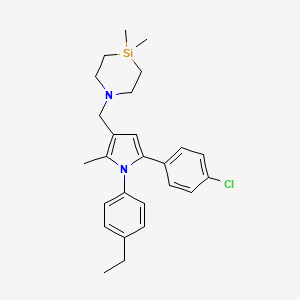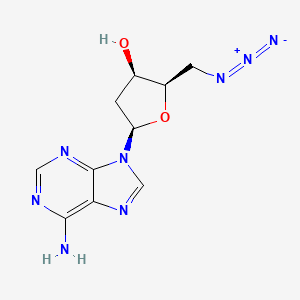![molecular formula C21H18ClF2N5O3 B12394005 (1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AB-506 is an orally administered inhibitor specifically targeting the hepatitis B virus (HBV) core protein to obstruct HBV replication. It achieves this by binding to the HBV core protein, accelerating capsid assembly, and hindering the encapsidation of HBV pre-genomic RNA (pgRNA) . This compound is part of a class of capsid assembly modulators that disrupt the viral life cycle by accelerating the formation of nucleocapsids, which cannot produce relaxed circular DNA (rcDNA) and subsequently cannot produce infectious virions .
準備方法
The synthetic routes and reaction conditions for AB-506 involve several steps, including the functionalization of specific chemical groups to enhance its efficacy as a capsid assembly modulator. The industrial production methods for AB-506 are designed to ensure high purity and yield, although specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
化学反応の分析
AB-506 undergoes various chemical reactions, primarily focusing on its interaction with the HBV core protein. The compound binds to the core protein, accelerating capsid assembly and inhibiting the encapsidation of HBV pgRNA . Common reagents and conditions used in these reactions include biochemical assays of capsid assembly and thermal shift assays using differential scanning fluorimetry . The major products formed from these reactions are non-infectious nucleocapsids that cannot produce rcDNA .
科学的研究の応用
AB-506 has significant scientific research applications, particularly in the field of chronic hepatitis B (CHB) research. It has shown potent in vivo activity in a hydrodynamic injection (HDI) mouse model of HBV, substantially reducing liver HBV DNA even at low doses . The compound is being evaluated for advancement into clinical development due to its promising antiviral properties . Additionally, AB-506 can be used in various biochemical and virological studies to understand the mechanisms of HBV replication and capsid assembly .
作用機序
The mechanism of action of AB-506 involves its binding to the HBV core protein at the dimer-dimer interface, similar to other known capsid inhibitors . This binding accelerates capsid assembly and inhibits the encapsidation of HBV pgRNA, thereby preventing the production of rcDNA and infectious virions . The molecular targets and pathways involved include the HBV core protein and the capsid assembly process .
類似化合物との比較
AB-506 is part of a class of capsid assembly modulators that includes other compounds such as NVR 3-778, ABI-H0731, and JNJ-56136379 . Compared to these compounds, AB-506 has shown improved pharmacokinetic properties, including better absorption and lower clearance . Its unique ability to accelerate capsid assembly and inhibit pgRNA encapsidation makes it a valuable addition to the arsenal of antiviral agents targeting HBV .
特性
分子式 |
C21H18ClF2N5O3 |
|---|---|
分子量 |
461.8 g/mol |
IUPAC名 |
(1-methyl-1,2,4-triazol-3-yl)methyl N-[(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C21H18ClF2N5O3/c1-29-10-25-18(28-29)9-32-21(31)27-17-7-4-12-13(3-6-16(24)19(12)17)20(30)26-11-2-5-15(23)14(22)8-11/h2-3,5-6,8,10,17H,4,7,9H2,1H3,(H,26,30)(H,27,31)/t17-/m0/s1 |
InChIキー |
DMJDVZSGLNPLSS-KRWDZBQOSA-N |
異性体SMILES |
CN1C=NC(=N1)COC(=O)N[C@H]2CCC3=C(C=CC(=C23)F)C(=O)NC4=CC(=C(C=C4)F)Cl |
正規SMILES |
CN1C=NC(=N1)COC(=O)NC2CCC3=C(C=CC(=C23)F)C(=O)NC4=CC(=C(C=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



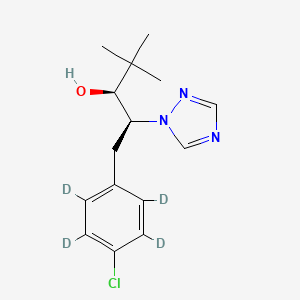

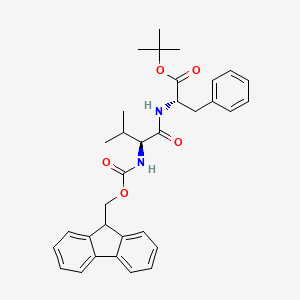

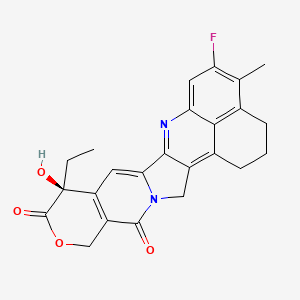

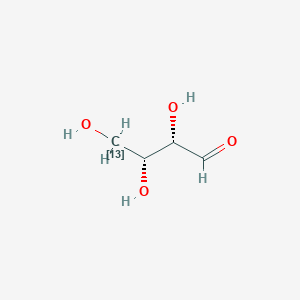
![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
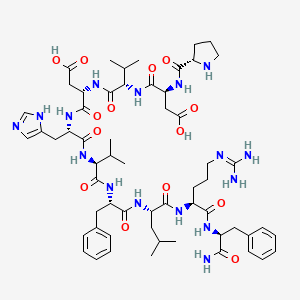
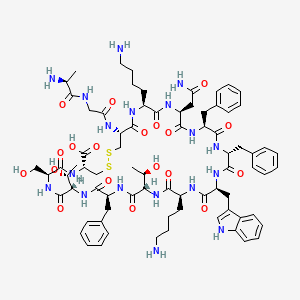
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
